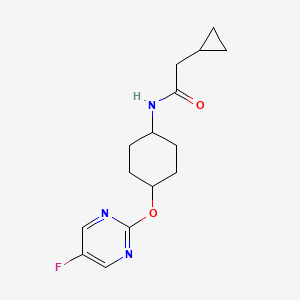

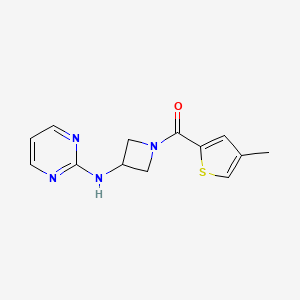

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound belongs to the class of pyrazolylpyridines and has shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Activities

- Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds incorporating a sulfonamido moiety have been synthesized, demonstrating significant antibacterial activities. This research underscores the potential of such compounds, including N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, as promising antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

- Antioxidant Potential : A study on the design and synthesis of novel 1H-3-Indolyl derivatives, including those related to the specified compound, highlighted their significant antioxidant activities. These compounds were found to inhibit reactive oxygen species (ROS), suggesting their potential in medicinal chemistry for developing superior antioxidant compounds (Aziz et al., 2021).

Anticancer and Radiosensitizing Properties

- Anticancer and Radiosensitizing Evaluation : Research involving the synthesis of novel sulfonamide derivatives, including structures related to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, explored their anticancer activity and potential as radiosensitizers. Several compounds exhibited higher anticancer activities than the standard drug doxorubicin, indicating their promise in cancer treatment (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Inhibition of Carbonic Anhydrase Isoenzymes

- In Vitro Inhibition of Carbonic Anhydrase : The inhibition of human carbonic anhydrase isoenzymes I and II by metal complexes derived from pyrazole-based sulfonamides has been studied. These complexes showed effective inhibitory activity, suggesting potential applications in treating conditions related to the overexpression of carbonic anhydrase isoenzymes (Büyükkıdan et al., 2017).

Synthesis and Molecular Docking Studies

- Antiproliferative Agents : A study focused on the synthesis of N,N-dimethylbenzenesulfonamide derivatives, including pyridine and thiophene derivatives, evaluated their antiproliferative activity against the human breast cancer cell line MCF-7. Results showed several compounds with higher activity compared to doxorubicin, highlighting their potential in cancer therapy (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Eigenschaften

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c19-22(20,13-2-1-5-15-10-13)16-6-8-18-7-3-14(17-18)12-4-9-21-11-12/h1-5,7,9-11,16H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDSRWYTJMEVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)

![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)